molecular formula C22H21N3O5S2 B2756697 N-(2,4-dimethoxyphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide CAS No. 1260984-60-8

N-(2,4-dimethoxyphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide

Cat. No. B2756697
CAS RN: 1260984-60-8
M. Wt: 471.55
InChI Key: SPVVOYUWKLQTLT-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrimidine or thiophene, which are both heterocyclic aromatic compounds. Pyrimidines are key components of nucleic acids (DNA and RNA), while thiophenes are found in many important drugs and natural products .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, with multiple rings and functional groups. The presence of the dimethoxyphenyl groups and the acetamide group would likely have significant effects on the compound’s chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of various functional groups. For example, the dimethoxyphenyl groups might increase the compound’s lipophilicity, while the acetamide group could form hydrogen bonds .

Scientific Research Applications

1. Synthesis and Molecular Structure

N-(2,4-dimethoxyphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide has been synthesized and studied for its molecular structure and properties. A study by Guillon et al. (2013) describes the complete crystal structure of a similar compound, synthesized via a Dimroth rearrangement and designed as a new inhibitor of CLK1 and DYRK1A kinases. The crystal structure was established using single-crystal X-ray diffraction, offering insights into its biological mechanism of action (Guillon et al., 2013).

2. Potential Anticancer Properties

The compound's derivatives have been investigated for potential anticancer properties. Hafez and El-Gazzar (2017) synthesized a series of 6-phenyl-thieno[3,2-d]pyrimidine derivatives with various functional groups and evaluated their antitumor activity. These compounds showed potent anticancer activity, comparable to doxorubicin, against various human cancer cell lines (Hafez & El-Gazzar, 2017).

Future Directions

Future research on this compound could involve synthesizing it and studying its physical and chemical properties, as well as any potential biological activity. It could also be interesting to explore its potential uses in fields like medicinal chemistry or material science .

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5S2/c1-29-14-5-6-16(18(12-14)30-2)23-19(26)13-25-17-8-11-32-20(17)21(27)24(22(25)28)9-7-15-4-3-10-31-15/h3-6,8,10-12,20H,7,9,13H2,1-2H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRFOUOWLDMYRSX-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C[N+]2=C3C=CSC3C(=O)N(C2=O)CCC4=CC=CS4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N3O5S2+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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